N-(3,3,3-trifluoropropyl)cyclopentanamine
Overview
Description
N-(3,3,3-trifluoropropyl)cyclopentanamine: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring attached to a trifluoropropyl group and an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction involves the formation of an imine intermediate, followed by reduction to form the final product. Common reagents include reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents such as acetic acid, hydrochloric acid, and various bases are used depending on the specific reaction.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3,3,3-trifluoropropyl)cyclopentanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoropropyl group enhances the compound's stability and binding affinity, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)cyclopentanamine: Similar structure but with an ethyl group instead of propyl.
N-(3,3,3-trifluoropropyl)benzylamine: Similar trifluoropropyl group but with a benzyl group instead of cyclopentane.
N-(3,3,3-trifluoropropyl)pyrrolidine: Similar trifluoropropyl group but with a pyrrolidine ring instead of cyclopentane.
Uniqueness: N-(3,3,3-trifluoropropyl)cyclopentanamine stands out due to its cyclopentane ring, which imparts unique steric and electronic properties compared to its analogs. This can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYWFNVZONFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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